

A Comprehensive Technical Guide to the Melting Point of N- α -Boc-D-tryptophanol

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Compound of Interest

Compound Name: *Boc-D-tryptophanol*

Cat. No.: *B126522*

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Executive Summary: N- α -tert-butyloxycarbonyl-D-tryptophanol (**Boc-D-tryptophanol**) is a pivotal chiral building block in modern pharmaceutical and peptide synthesis.[1][2] Its high purity is paramount for the successful construction of stereochemically defined molecules. The melting point serves as a critical, frontline indicator of this purity and identity. This guide provides an in-depth analysis of the physicochemical principles governing the melting point of **Boc-D-tryptophanol**, presents a compilation of reported data, details a rigorous experimental protocol for its accurate determination, and outlines a comprehensive workflow for quality control verification. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodology required to confidently assess the quality of this essential reagent.

Introduction to N- α -Boc-D-tryptophanol

Chemical Identity

N- α -**Boc-D-tryptophanol** is a derivative of the non-proteinogenic amino acid D-tryptophan where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3] This protection strategy is fundamental in synthetic organic chemistry, preventing the nucleophilic amine from participating in unintended reactions during multi-step syntheses, such as peptide coupling.[1][4][5]

- IUPAC Name: tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate[6]
- Synonyms: Boc-D-Trp-ol, (R)-(+)-N-Boc-2-amino-3-(3-indolyl)-1-propanol[1]

- CAS Number: 158932-00-4[1][6]
- Molecular Formula: $C_{16}H_{22}N_2O_3$ [1][6][7]
- Molecular Weight: 290.36 g/mol [1]

Significance in Pharmaceutical and Chemical Synthesis

The **Boc-D-tryptophanol** moiety is integral to the development of therapeutic peptides and complex chiral molecules.[1] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, making it an ideal choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[3][4][8] Its specific stereochemistry is crucial, as the biological activity of chiral drugs is often confined to a single enantiomer.

The Critical Role of the Melting Point as a Physicochemical Descriptor

In the context of pharmaceutical development and synthesis, the melting point is more than a simple physical constant; it is a cornerstone of quality assessment.[9][10] It provides critical information for:

- **Purity Verification:** Pure crystalline solids exhibit a sharp and narrow melting point range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9][11][12]
- **Identity Confirmation:** The measured melting point of a sample can be compared against literature values or a certified reference standard to confirm its identity.[9]
- **Characterization of New Materials:** For newly synthesized batches, the melting point is a fundamental characteristic that is documented and used for quality control.[9]

Physicochemical Principles Governing Melting Point

Intermolecular Forces and Crystal Lattice Energy

The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules together in a crystal lattice.^[12] For **Boc-D-tryptophanol**, these forces include:

- **Hydrogen Bonding:** Occurring between the N-H of the indole ring, the carbamate N-H, and the hydroxyl (-OH) group.
- **Van der Waals Forces:** Arising from the large, nonpolar regions of the tert-butyl group and the indole ring system. The strength and efficiency of these interactions, dictated by how well the molecules pack into a crystal, determine the overall lattice energy and, consequently, the melting point.^[13]^[14]

The Impact of Purity: Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystal lattice of **Boc-D-tryptophanol**. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the solid structure apart.^[12] Consequently, an impure sample will exhibit:

- **A Lower Melting Point:** The onset of melting occurs at a lower temperature.
- **A Broader Melting Range:** The melting process occurs over a wider temperature range as different regions of the solid melt at different temperatures.^[11] A narrow melting range (typically $\leq 2\text{ }^{\circ}\text{C}$) is a strong indicator of high purity.^[12]

Stereochemistry and Crystal Packing

Chirality can significantly influence crystal packing. Enantiomers (like D- and L-tryptophanol derivatives) will have identical melting points as they pack with the same efficiency, just in a mirror-image lattice. However, a racemic mixture (a 50:50 mix of D and L) can form a separate crystalline phase (a racemic compound or conglomerate) with a different melting point. The efficiency of molecular packing in the crystal lattice is a key determinant of the melting point; more symmetrical or tightly packed structures generally have higher melting points.^[14]^[15]^[16]

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs." Each polymorph has a unique crystal lattice arrangement and, therefore, distinct physical properties, including a different melting point. While specific polymorphs of **Boc-D-tryptophanol** are not widely reported in standard literature, it is a critical consideration for any pharmaceutical solid. Different synthesis or purification conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs.

Reported Melting Point Data for N- α -Boc-D-tryptophanol

The melting point of **Boc-D-tryptophanol** is consistently reported within a defined range. The slight variations between suppliers can be attributed to differences in analytical methods, instrument calibration, and residual impurity profiles at or below the stated purity level.

Supplier/Source	Reported Melting Point Range (°C)	Stated Purity
Chem-Impex	118-123 °C[1]	≥ 99% (HPLC)[1]
ChemBK	119-121 °C[7]	Not Specified
Thermo Fisher Scientific	117.0-124.0 °C[6]	≥ 97.5% (HPLC)[6]

Standard Operating Procedure: Accurate Melting Point Determination

This protocol describes the definitive method for determining the melting point of **Boc-D-tryptophanol** using the capillary method, in accordance with pharmacopeial standards.[17]

Principle of the Capillary Method

A small, finely powdered sample is packed into a thin-walled glass capillary tube. The tube is heated at a controlled, slow rate in a calibrated apparatus. The temperatures at which melting begins and is complete are visually observed and recorded as the melting range.[9][10]

Apparatus and Materials

- Melting point apparatus (e.g., Mel-Temp, Stuart SMP series, or equivalent)
- Calibrated thermometer or digital temperature probe (± 0.1 °C resolution)
- Glass capillary tubes (sealed at one end)
- Sample of N- α -**Boc-D-tryptophanol** (must be completely dry)
- Spatula and watch glass
- Packing rod or tube tapper
- Certified melting point reference standards (e.g., vanillin, caffeine)

Step-by-Step Experimental Protocol

- System Calibration:
 - Rationale: To ensure the accuracy and trustworthiness of the instrument's temperature reading.[\[17\]](#)
 - Procedure: Before analyzing the sample, verify the apparatus's calibration using at least two certified reference standards that bracket the expected melting point of **Boc-D-tryptophanol** (~120 °C). The measured values must fall within the certified range of the standards.
- Sample Preparation:
 - Rationale: A finely powdered, homogenous sample ensures uniform heat transfer and sharp, reproducible melting.
 - Procedure: Place a small amount of the sample on a clean watch glass. If it is not already a fine powder, gently grind it. The sample must be thoroughly dry, as residual solvent will act as an impurity and depress the melting point.
- Capillary Packing:

- Rationale: A properly packed sample is dense enough for easy observation but not so large as to cause thermal gradients within the sample itself.
- Procedure: Invert the open end of a capillary tube and press it into the sample powder until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the packed sample height is 2.5-3.5 mm.
[17]
- Measurement - Rapid Determination (Optional but Recommended):
 - Rationale: To quickly find an approximate melting point and save time.[11]
 - Procedure: Place the packed capillary in the apparatus. Heat rapidly (10-20 °C/min) and note the approximate temperature at which the sample melts. Let the apparatus cool significantly before the next step.
- Measurement - Accurate Determination:
 - Rationale: A slow heating rate is essential for thermal equilibrium, allowing for an accurate reading.[17][18]
 - Procedure: Place a fresh capillary in the apparatus. Rapidly heat to a temperature approximately 10-15 °C below the approximate melting point found in the previous step.
[18] Then, reduce the heating rate to 1-2 °C per minute.[17]

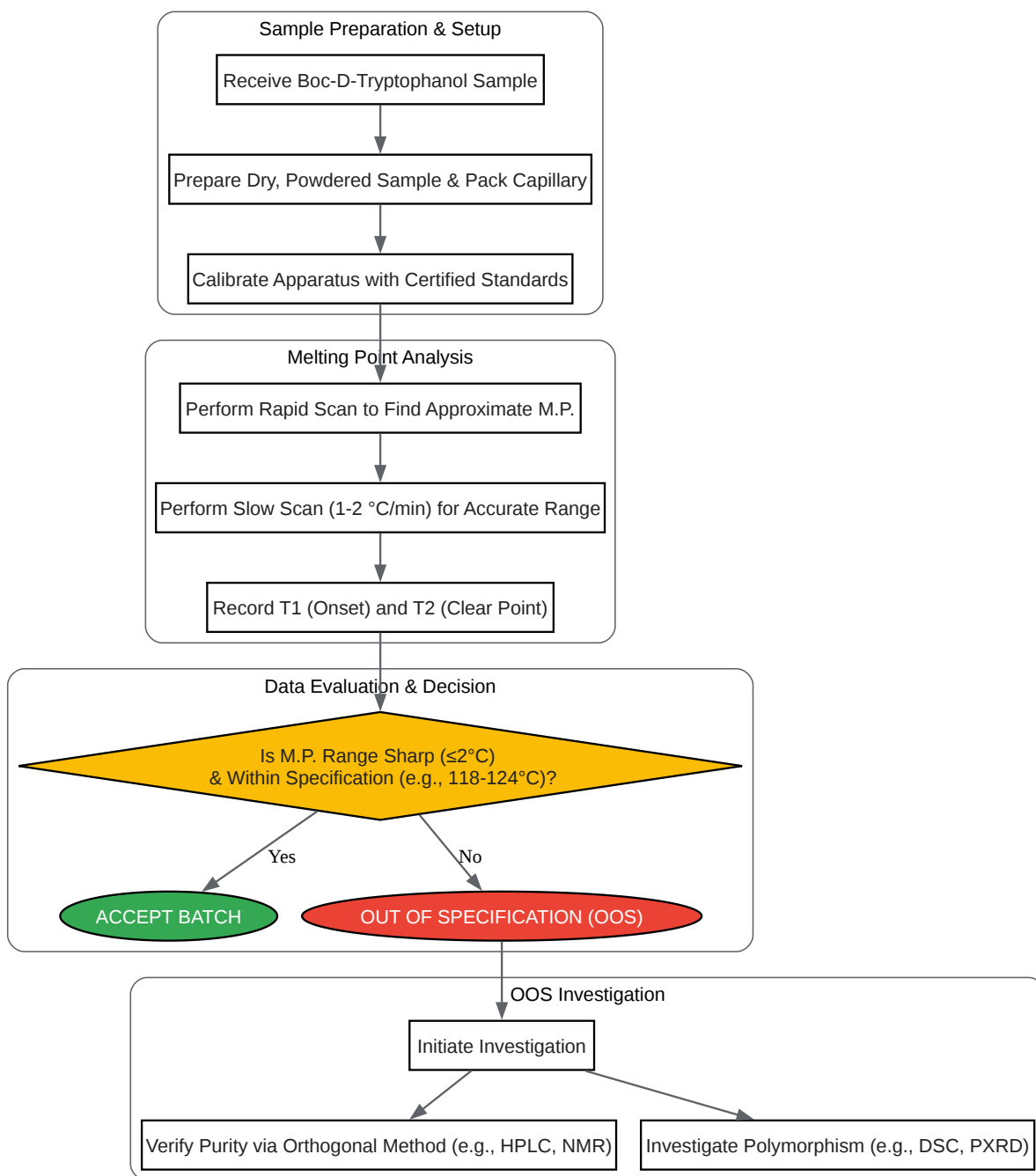
Data Interpretation and Reporting

- Record Two Temperatures:
 - T1 (Onset of Melt): The temperature at which the first drop of liquid is observed within the sample.[18]
 - T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample is a completely clear liquid.[17][18]
- Report the Melting Range: The result is always reported as a range: T1 - T2. For example, "119.5 - 121.0 °C."

- Assessing Purity: A narrow range (e.g., $\leq 2\text{ }^{\circ}\text{C}$) that falls within the expected literature values indicates high purity. A depressed and broad range (e.g., $114 - 119\text{ }^{\circ}\text{C}$) is a clear indication of impurities.[\[12\]](#)[\[19\]](#)

Workflow for Melting Point Verification and Troubleshooting

The following diagram illustrates a systematic workflow for using melting point as a quality control tool for incoming batches of **Boc-D-tryptophanol**.



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Caption: Workflow for the QC analysis of **Boc-D-tryptophanol** melting point.

Conclusion

The melting point of N- α -**Boc-D-tryptophanol** is a fundamental and powerful indicator of material quality. A sharp melting range, typically observed between 117 °C and 124 °C, provides strong evidence of high purity. Deviations from this range, particularly depression and broadening, are definitive signs of impurities or, potentially, the presence of a different polymorphic form. Adherence to a rigorous, standardized protocol, including meticulous sample preparation and instrument calibration, is essential for generating trustworthy and reproducible data. For researchers and developers in the pharmaceutical industry, the diligent application of melting point analysis remains an indispensable, efficient, and cost-effective tool for ensuring the integrity of this critical chiral starting material.

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